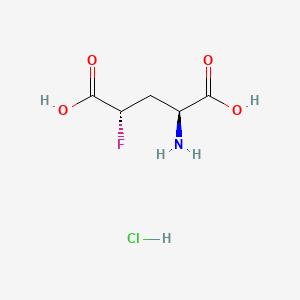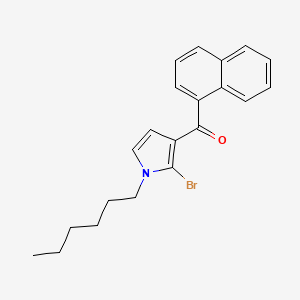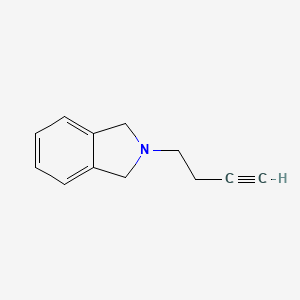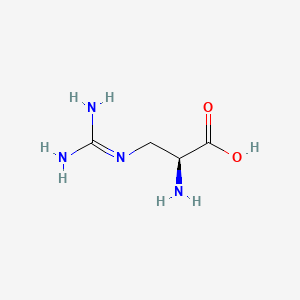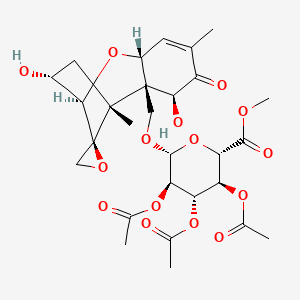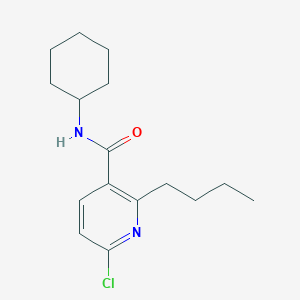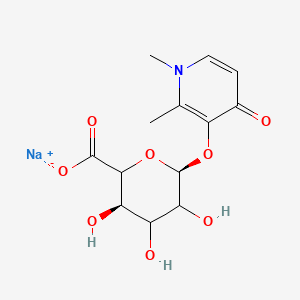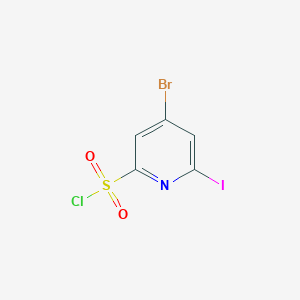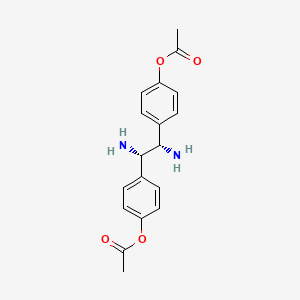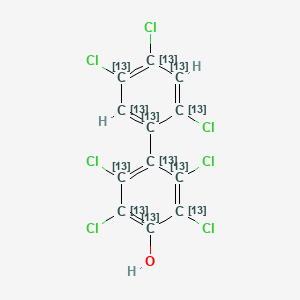
4-Hydroxy-2,2',3,4',5,5',6-heptachlorobiphenyl-13C12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2,2’,3,4’,5,5’,6-heptachlorobiphenyl-13C12 is a polychlorinated biphenyl (PCB) derivative. PCBs are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. This specific compound is characterized by the presence of seven chlorine atoms and a hydroxyl group attached to the biphenyl structure. It is often studied for its environmental persistence and potential biological effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,2’,3,4’,5,5’,6-heptachlorobiphenyl-13C12 typically involves the chlorination of biphenyl followed by hydroxylation. The reaction conditions often require the use of catalysts and controlled environments to ensure the selective addition of chlorine atoms and the hydroxyl group at the desired positions .
Industrial Production Methods
general methods for producing PCBs involve the use of chlorination reactions under controlled conditions to achieve the desired level of chlorination .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-2,2’,3,4’,5,5’,6-heptachlorobiphenyl-13C12 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms.
Substitution: Chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can result in dechlorinated biphenyls .
Aplicaciones Científicas De Investigación
4-Hydroxy-2,2’,3,4’,5,5’,6-heptachlorobiphenyl-13C12 has several scientific research applications:
Chemistry: It is used to study the reactivity and stability of PCBs.
Biology: Researchers investigate its effects on biological systems, including its potential toxicity and bioaccumulation.
Medicine: Studies focus on its potential health impacts and mechanisms of toxicity.
Industry: It is used as a reference compound in environmental monitoring and pollution studies.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-2,2’,3,4’,5,5’,6-heptachlorobiphenyl-13C12 involves its interaction with cellular components. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various genes involved in xenobiotic metabolism. This interaction can result in the production of reactive oxygen species and other toxic metabolites, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,2’,3,4’,5,5’,6-Heptachlorobiphenyl: Similar structure but lacks the hydroxyl group.
2,2’,3,4’,5,5’,6-Hexachlorobiphenyl: Contains one less chlorine atom.
4-Hydroxy-2,2’,3,4’,5,5’-hexachlorobiphenyl: Similar structure with one less chlorine atom.
Uniqueness
The presence of the hydroxyl group in 4-Hydroxy-2,2’,3,4’,5,5’,6-heptachlorobiphenyl-13C12 makes it unique compared to other PCBs. This functional group significantly influences its chemical reactivity, biological interactions, and environmental behavior .
Propiedades
Fórmula molecular |
C12H3Cl7O |
|---|---|
Peso molecular |
423.2 g/mol |
Nombre IUPAC |
2,3,5,6-tetrachloro-4-(3,4,6-trichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
InChI |
InChI=1S/C12H3Cl7O/c13-4-2-6(15)5(14)1-3(4)7-8(16)10(18)12(20)11(19)9(7)17/h1-2,20H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
Clave InChI |
RPXRFGDJHIVRSM-WCGVKTIYSA-N |
SMILES isomérico |
[13CH]1=[13C]([13C](=[13CH][13C](=[13C]1Cl)Cl)Cl)[13C]2=[13C]([13C](=[13C]([13C](=[13C]2Cl)Cl)O)Cl)Cl |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


